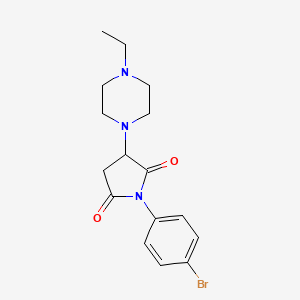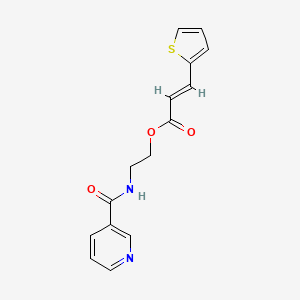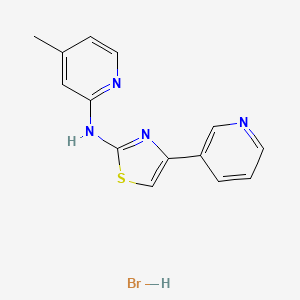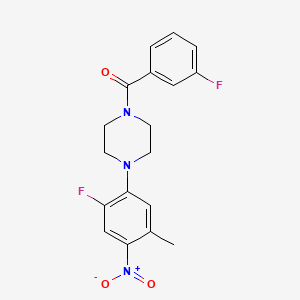![molecular formula C17H25BrN2O2 B3900704 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B3900704.png)
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
Descripción general
Descripción
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a bromomethoxybenzyl group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromo-4-methoxybenzyl chloride with piperazine under basic conditions to form the intermediate 1-(3-bromo-4-methoxybenzyl)piperazine. This intermediate is then reacted with 3-methyl-1-butanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: The major product is 1-[4-(3-bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanol.
Substitution: Products vary depending on the nucleophile used, such as 1-[4-(3-azido-4-methoxybenzyl)piperazino]-3-methyl-1-butanone.
Aplicaciones Científicas De Investigación
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl bromide: Shares the methoxybenzyl group but lacks the piperazine and butanone moieties.
4-Bromo-4’,4’'-dimethoxytriphenylamine: Contains a bromomethoxybenzyl group but has a different overall structure.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in having a bromomethoxybenzyl group but differs in the ester functionality.
Uniqueness
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is unique due to its combination of a piperazine ring, a bromomethoxybenzyl group, and a butanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13(2)10-17(21)20-8-6-19(7-9-20)12-14-4-5-16(22-3)15(18)11-14/h4-5,11,13H,6-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZAZEPNTVECJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B3900640.png)
![N-[(E)-{2-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900654.png)
![N-{4-[(1-methyl-3-nitro-2-oxo-1,2-dihydro-4-quinolinyl)amino]phenyl}acetamide](/img/structure/B3900663.png)
![1-[4-[4-(3-Bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]propan-1-one](/img/structure/B3900670.png)

![ethyl (2Z)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3900690.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[2-(propylthio)pyrimidin-5-yl]methyl}methanamine](/img/structure/B3900693.png)
![2-(cyclopentylcarbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900695.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900696.png)
![N-[(E)-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900698.png)
![2-(cyclobutylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900699.png)

